Methyl 3-(isopentyl(methyl)amino)propanoate
CAS No.:
Cat. No.: VC15798584
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21NO2 |
|---|---|
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | methyl 3-[methyl(3-methylbutyl)amino]propanoate |
| Standard InChI | InChI=1S/C10H21NO2/c1-9(2)5-7-11(3)8-6-10(12)13-4/h9H,5-8H2,1-4H3 |
| Standard InChI Key | WMZBQBAHEWYSTF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCN(C)CCC(=O)OC |
Introduction
Structural and Molecular Characteristics
Methyl 3-(isopentyl(methyl)amino)propanoate derives its name from the propanoate ester core () and the -methyl--isopentylamino substituent at the β-carbon. The isopentyl group () introduces branching, influencing solubility and steric interactions. Computational models predict a tetrahedral geometry around the nitrogen atom, with bond angles consistent with sp³ hybridization . The ester carbonyl () and amine groups contribute to a dipole moment of approximately 3.2 D, as inferred from analogous compounds .
The molecular weight (187.28 g/mol) aligns with esters of similar complexity, such as methyl 3-[methyl(propyl)amino]propanoate (159.23 g/mol) , differing primarily in alkyl chain length. The compound’s LogP value, estimated at 1.8–2.5, suggests moderate lipophilicity, suitable for penetrating biological membranes .
Synthetic Pathways and Optimization
Hydrogenolysis-Based Deprotection
A common strategy for synthesizing -alkylated amino esters involves hydrogenolytic removal of protecting groups. For example, methyl 3-(methylamino)propanoate is synthesized via palladium-catalyzed hydrogenation of a benzyl-protected precursor . Applying this method to Methyl 3-(isopentyl(methyl)amino)propanoate would require:
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Preparation of -benzyl--isopentyl-methylamino propanoate: Reacting 3-(benzyl(isopentyl)amino)propanoic acid with methanol under acidic conditions.
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Deprotection: Treating the intermediate with 10% Pd/C under atmosphere to cleave the benzyl group .
This route, while effective, risks transesterification side reactions, as observed in analogous syntheses . Optimizing reaction time and catalyst loading (e.g., 5–10% Pd/C) can mitigate this issue.
Direct Alkylation
Alternative approaches include alkylating methyl 3-(methylamino)propanoate with isopentyl bromide in the presence of a base like potassium carbonate. This one-pot method avoids protection-deprotection steps but may yield lower regioselectivity due to competing - and -alkylation.
Physicochemical Properties
Solubility and Reactivity
The compound exhibits miscibility with polar aprotic solvents (e.g., DMSO, acetone) and limited water solubility (<1 g/L). The amine group confers weak basicity (), enabling protonation under acidic conditions .
Applications in Research and Industry
Pharmaceutical Intermediates
Methyl 3-(isopentyl(methyl)amino)propanoate serves as a precursor in synthesizing bioactive molecules. Its amphiphilic nature facilitates drug delivery systems, particularly for lipophilic therapeutics . For instance, quaternization of the amine yields cationic surfactants used in gene transfection .
Catalysis and Material Science
In organic synthesis, the compound acts as a ligand in transition metal catalysis. The nitrogen lone pair coordinates to metals like palladium, enhancing catalytic activity in cross-coupling reactions . Additionally, polymerizable esters derived from this compound have been explored for creating pH-responsive materials .
Comparative Analysis with Analogous Compounds
Methyl 3-[methyl(propyl)amino]propanoate (C₈H₁₇NO₂)
This analog lacks the branched isopentyl group, resulting in lower molecular weight (159.23 g/mol) and reduced lipophilicity (LogP ~1.2) . It demonstrates higher water solubility, making it preferable for aqueous-phase reactions.
Methyl 3-(methyl(octadecyl)amino)propanoate (C₂₃H₄₇NO₂)
With a C18 alkyl chain, this homolog exhibits strong surfactant properties (critical micelle concentration ~0.1 mM) . Its applications span emulsion stabilization and nanomaterial synthesis, though synthesis costs are higher due to the long-chain alkyl group.
Isoamyl Propanoate (C₈H₁₆O₂)
A simple ester lacking the amine group, isoamyl propanoate is primarily used as a flavoring agent . Its lower polarity (LogP ~2.8) and higher volatility contrast sharply with the target compound, underscoring the amine’s role in modulating physicochemical behavior.
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